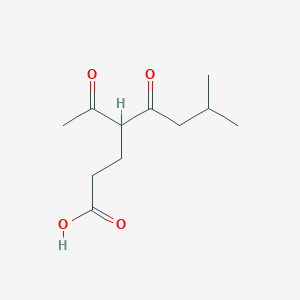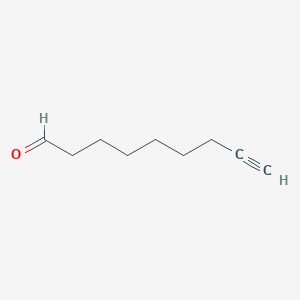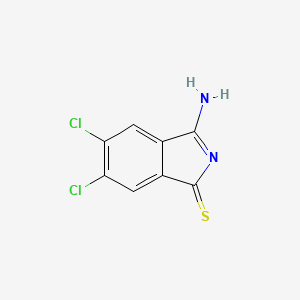![molecular formula C9H20O B14372965 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane CAS No. 90367-81-0](/img/structure/B14372965.png)
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane is an organic compound with the molecular formula C9H20O It is a branched ether, characterized by the presence of an isopropyl group attached to the oxygen atom, which is further connected to a 2,3-dimethylbutane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base. For instance, 2,3-dimethyl-2-butanol can react with isopropyl bromide in the presence of sodium hydride to form the desired ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as potassium tert-butoxide can be used to facilitate the reaction under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-2-[(propan-2-yl)oxy]butane involves its interaction with molecular targets through its ether linkage. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its molecular structure allows it to participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylbutane: A hydrocarbon with a similar backbone but lacking the ether linkage.
2,3-Dimethyl-2-butanol: An alcohol with a similar structure but with a hydroxyl group instead of an ether linkage.
Isopropyl ether: An ether with a simpler structure, lacking the dimethylbutane backbone.
Uniqueness
2,3-Dimethyl-2-[(propan-2-yl)oxy]butane is unique due to its branched structure and the presence of both an isopropyl group and a dimethylbutane backbone. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90367-81-0 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
2,3-dimethyl-2-propan-2-yloxybutane |
InChI |
InChI=1S/C9H20O/c1-7(2)9(5,6)10-8(3)4/h7-8H,1-6H3 |
InChI-Schlüssel |
HWSZQDNHIHDEAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Dimethylamino)[hexyl(methyl)amino]-N,N-dimethylmethaniminium iodide](/img/structure/B14372882.png)
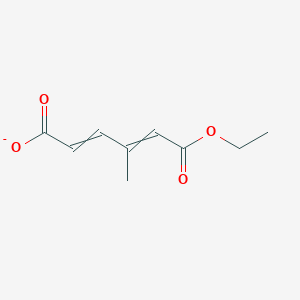
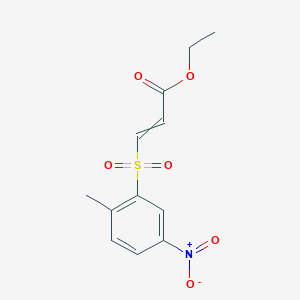


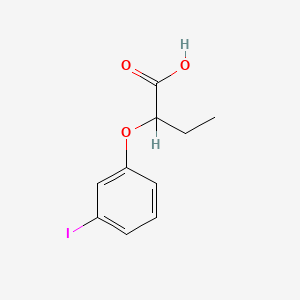
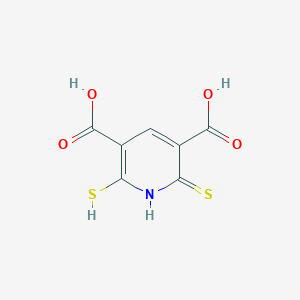
![Trimethylsilyl [(dimethylamino)methyl]methylcarbamate](/img/structure/B14372920.png)
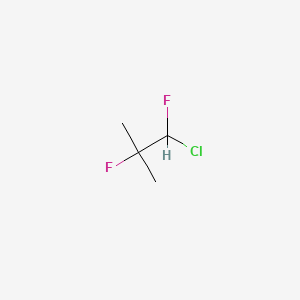
![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)
![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)
